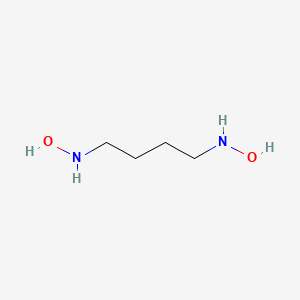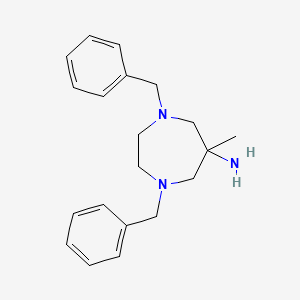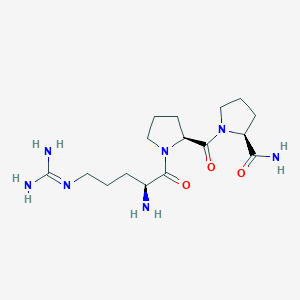![molecular formula C13H12O4 B14251910 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326595-96-4](/img/structure/B14251910.png)
7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an oxirane ring (epoxide) attached to an ethoxy group, which is further connected to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Etherification: The ethoxy group is introduced via etherification reactions, using reagents like ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with similar structural features.
7-Methoxy-2H-1-benzopyran-2-one: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
Propiedades
Número CAS |
326595-96-4 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
7-[2-[(2R)-oxiran-2-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m1/s1 |
Clave InChI |
AXXCQXVSDWLHQJ-LLVKDONJSA-N |
SMILES isomérico |
C1[C@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
SMILES canónico |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


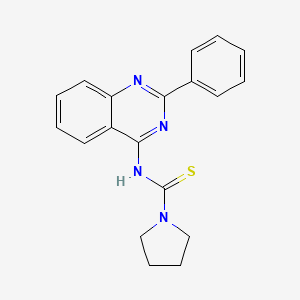
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
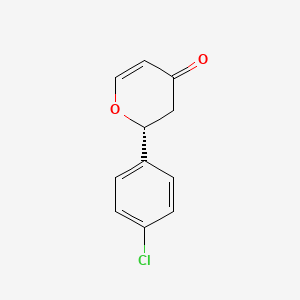
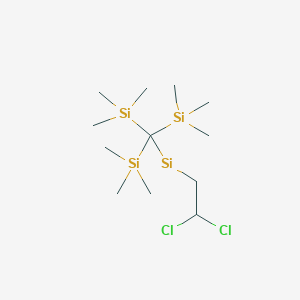

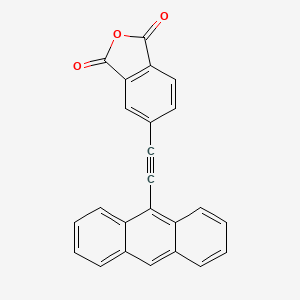
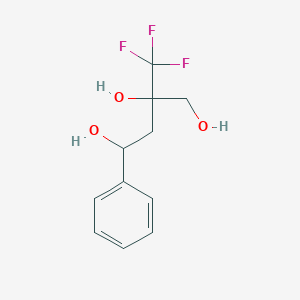
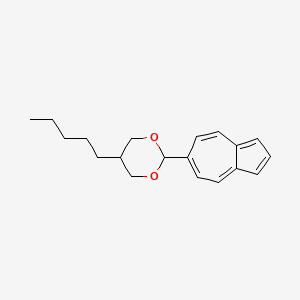
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
